Product packaging for Orantinib(Cat. No.:CAS No. 210644-62-5)

Orantinib

Cat. No.: B1310771
CAS No.: 210644-62-5
M. Wt: 310.3 g/mol
InChI Key: NHFDRBXTEDBWCZ-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background and Historical Context of Orantinib Development

The journey of this compound's development involves key players in the biotechnology and pharmaceutical industries and reflects the evolution of targeted cancer therapy.

This compound's origins trace back to Sugen, a biotechnology company founded in 1991 that pioneered the development of small-molecule protein kinase inhibitors. wikipedia.org Sugen was instrumental in demonstrating the feasibility of targeting kinases with ATP-competitive inhibitors, a concept initially met with skepticism. wikipedia.org In 1998, Taiho Pharmaceutical, a Japanese company with a long history in oncology, entered into a partnership with Sugen to advance the development of this new class of compounds. nih.gov

Sugen developed a series of compounds that inhibited key kinases involved in cancer progression, including SU6668 (this compound). wikipedia.org Following a series of corporate acquisitions, Sugen was eventually shut down in 2003 after being merged into Pfizer. wikipedia.org Despite the shutdown, the development of promising compounds from Sugen's pipeline continued. Taiho Pharmaceutical Co., Ltd. continued the clinical investigation of this compound, particularly in Asia. medchemexpress.comnih.govtaiho.co.jp

This compound is characterized as a multi-targeted inhibitor because it simultaneously blocks several key signaling pathways implicated in tumor growth and the formation of new blood vessels (angiogenesis). nih.govnih.gov Its primary targets are the receptor tyrosine kinases for vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF). cancer.govmedchemexpress.com

Specifically, this compound inhibits the autophosphorylation of VEGFR2, PDGFR, and FGFR. cancer.gov It also demonstrates inhibitory activity against the stem cell factor receptor, c-Kit. cancer.govmedchemexpress.com This ability to affect multiple targets is a deliberate strategy in modern cancer drug development. researchgate.net

Target Kinase FamilySpecific Receptors Inhibited by this compoundPrimary Role in Cancer Biology
Vascular Endothelial Growth Factor Receptor (VEGFR)VEGFR2 (KDR), Flt-1Promotes angiogenesis, tumor vascularization. cancer.govnih.gov
Platelet-Derived Growth Factor Receptor (PDGFR)PDGFRβStimulates tumor cell proliferation and supports angiogenesis. nih.govfrontiersin.org
Fibroblast Growth Factor Receptor (FGFR)FGFR1Involved in tumor cell proliferation, migration, and angiogenesis. medchemexpress.comnih.gov
c-Kit (Stem Cell Factor Receptor)c-KitDrives proliferation in certain cancer cells. cancer.govmedchemexpress.com

Origins and Early Development by Sugen/Pfizer and Taiho Pharmaceutical

Scope and Significance of this compound Research

The research into this compound is significant as it represents a strategic approach to cancer therapy that acknowledges the multifaceted nature of the disease. The compound has been investigated in numerous clinical trials for a variety of solid tumors, including hepatocellular carcinoma, breast cancer, and lung cancer. drugbank.commedchemexpress.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N2O3 B1310771 Orantinib CAS No. 210644-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFDRBXTEDBWCZ-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017164
Record name 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210644-62-5, 252916-29-3
Record name SU6668
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orantinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORANTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Biochemical Characterization of Orantinib

Orantinib as an ATP-Competitive Tyrosine Kinase Inhibitor

This compound acts as an ATP-competitive inhibitor of tyrosine kinases. ebi.ac.ukmedchemexpress.comcellagentech.com This means it competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic domain of the kinase. medkoo.commdpi.com By occupying the ATP-binding site, this compound blocks the phosphorylation of tyrosine residues on substrate proteins, a critical step in many cellular signaling pathways that regulate cell proliferation and angiogenesis. ncats.ionih.govmedkoo.com Its oxindole (B195798) core mimics the structure of adenine, facilitating its interaction with the kinase's catalytic domain. medkoo.com

Kinase Inhibition Profile and Specificity

This compound exhibits a broad spectrum of inhibition against several receptor tyrosine kinases, primarily targeting those involved in angiogenesis and cell proliferation. ncats.iospringer.com Its principal targets include Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Fibroblast Growth Factor Receptor 1 (FGFR1). ncats.iomedchemexpress.comcellagentech.comselleckchem.commedchemexpress.comselleck.cnselleckchem.comabmole.comaobious.com

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) Inhibition

This compound demonstrates potent inhibition of PDGFRβ. ncats.ioebi.ac.ukmedchemexpress.comcellagentech.comselleckchem.commedchemexpress.comselleck.cnselleckchem.comabmole.comaobious.com This receptor plays a crucial role in the growth and survival of various cell types.

In cell-free assays, this compound shows a high affinity for PDGFRβ, with a reported inhibition constant (Kᵢ) of 8 nM. cellagentech.comselleckchem.commedchemexpress.comselleck.cn The half-maximal inhibitory concentration (IC₅₀) for PDGFRβ has been measured at 0.008 µM (or 8 nM). medchemexpress.comabmole.com

In cellular models, such as NIH-3T3 cells that overexpress PDGFRβ, this compound effectively inhibits the tyrosine phosphorylation stimulated by platelet-derived growth factor (PDGF). ebi.ac.ukselleckchem.commedchemexpress.comabmole.com This inhibitory effect is observed at concentrations as low as 0.03 to 0.1 µM. selleckchem.commedchemexpress.comabmole.com

Potency and Binding Affinity (Kᵢ and IC₅₀ values)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR/Flk-1) Inhibition

This compound is also a potent inhibitor of VEGFR2, a key mediator of angiogenesis. ncats.ioebi.ac.ukmedchemexpress.comcellagentech.comselleckchem.commedchemexpress.comselleck.cnselleckchem.comabmole.comaobious.com

The inhibitory activity of this compound against VEGFR2, also known as KDR or Flk-1, has been quantified in various studies. The inhibition constant (Kᵢ) for Flk-1 is reported to be 2.1 µM. cellagentech.commedchemexpress.com Other sources report a Kᵢ value of 9.0 nM for VEGFR2. acs.org The IC₅₀ value for Flk-1/KDR is noted as 2.1 µM. medchemexpress.com Another study cites an IC₅₀ of 2.4 µM for VEGFR2. abmole.com

Effects on VEGF-Stimulated KDR Tyrosine Phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs)

In studies involving Human Umbilical Vein Endothelial Cells (HUVECs), this compound has demonstrated inhibitory activity against the tyrosine phosphorylation of KDR (Kinase Insert Domain Receptor), also known as VEGFR-2, when stimulated by Vascular Endothelial Growth Factor (VEGF). medchemexpress.comarctomsci.comselleckchem.com This inhibitory effect was observed at concentrations ranging from 0.03 to 10 μM. medchemexpress.comarctomsci.comselleckchem.com Specifically, a 60-minute pre-treatment with this compound was sufficient to inhibit the VEGF-stimulated increase in KDR tyrosine phosphorylation in these cells. medchemexpress.com This action contributes to the compound's anti-angiogenic properties by interfering with the VEGF signaling pathway, which is crucial for the proliferation and migration of endothelial cells. medchemexpress.comarctomsci.commedchemexpress.com

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition

This compound is a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cell proliferation and differentiation. medchemexpress.comarctomsci.comselleckchem.comcancer.govselleckchem.com

This compound demonstrates strong inhibitory activity against FGFR1. In cell-free assays, it inhibits FGFR1 trans-phosphorylation with a binding affinity (Kᵢ) of 1.2 μM. medchemexpress.commedchemexpress.com The half-maximal inhibitory concentration (IC₅₀) for FGFR1 has been reported as 1.2 µM. medchemexpress.com this compound acts as a competitive inhibitor with respect to ATP for FGFR1 trans-phosphorylation. selleckchem.comselleckchem.com

Table 1: Potency and Binding Affinity of this compound against FGFR1

Parameter Value Assay Type
Kᵢ 1.2 μM Cell-free trans-phosphorylation
IC₅₀ 1.2 µM Cell-free

Fibroblast Growth Factor Receptor Substrate 2 (FRS2) is a key docking protein that becomes tyrosine phosphorylated upon FGF stimulation, initiating downstream signaling cascades. plos.orgmdpi.com this compound has been shown to inhibit the phosphorylation of FRS-2 induced by acidic Fibroblast Growth Factor (aFGF). medchemexpress.comarctomsci.comselleckchem.com This inhibitory effect is observed at concentrations of 10 μM and higher. medchemexpress.comarctomsci.comselleckchem.comncats.io By preventing the phosphorylation of FRS-2, this compound effectively blocks the signal transduction downstream of FGFR1 activation. ncats.io

Potency and Binding Affinity (Kᵢ and IC₅₀ values)

Stem Cell Factor Receptor (c-Kit) Inhibition

This compound also targets the stem cell factor receptor, c-Kit, a receptor tyrosine kinase often expressed in certain types of cancer cells, including acute myelogenous leukemia. cancer.govselleckchem.comncats.io

In human myeloid leukemia MO7E cells, this compound inhibits the tyrosine autophosphorylation of the c-Kit receptor. medchemexpress.comarctomsci.comselleckchem.com This inhibition occurs with an IC₅₀ value in the range of 0.1 to 1 μM. medchemexpress.comarctomsci.comselleckchem.com Furthermore, this compound also suppresses the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2), which are critical signaling proteins downstream of c-Kit activation. medchemexpress.comarctomsci.comselleckchem.com

By inhibiting the c-Kit signaling pathway, this compound affects the cellular processes regulated by Stem Cell Factor (SCF), the ligand for c-Kit. medchemexpress.comarctomsci.comselleckchem.com In MO7E myeloid leukemia cells, this compound suppresses SCF-induced cell proliferation with an IC₅₀ of 0.29 μM. medchemexpress.comarctomsci.comselleckchem.com In addition to inhibiting proliferation, this compound also induces apoptosis (programmed cell death) in these cells. medchemexpress.comarctomsci.comselleckchem.com

Table 2: Effects of this compound on Myeloid Leukemia Cells

Parameter IC₅₀ Value Cell Line
c-Kit Tyrosine Autophosphorylation Inhibition 0.1-1 μM MO7E
SCF-Induced Proliferation Inhibition 0.29 μM MO7E
Effects on c-Kit Tyrosine Autophosphorylation and ERK1/2 Phosphorylation

Selectivity Profile Against Other Kinases

This compound, also known as SU6668, is a multi-targeted receptor tyrosine kinase inhibitor, primarily recognized for its potent inhibition of Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR). targetmol.comaacrjournals.orgcancer.gov Its selectivity is a critical aspect of its biochemical profile, and studies have evaluated its activity against a panel of other kinases.

Research indicates that this compound exhibits little to no inhibitory activity against several other key kinases. It has been shown to have minimal effect on Insulin-like Growth Factor-1 Receptor (IGF-1R), Met, Src, Lck, Zap70, Abl, and Cyclin-Dependent Kinase 2 (CDK2). selleckchem.comselleck.co.jp Specifically, even at high concentrations (up to 100 μM), this compound had no detectable effect on Epidermal Growth Factor Receptor (EGFR) tyrosine phosphorylation. selleckchem.commedchemexpress.com

However, more recent chemical proteomic studies have expanded the known target spectrum of this compound. These investigations confirmed that in addition to its primary targets, this compound also interacts with other kinases, including Aurora Kinase A (AURKA), Fms-like Tyrosine Kinase 4 (FLT4, also known as VEGFR3), RET proto-oncogene, and IκB Kinase Epsilon (IKBKE). ebi.ac.uknih.gov One study noted that this compound suppresses RET tyrosine kinase. targetmol.com This indicates a broader, yet defined, selectivity profile than initially characterized.

The table below summarizes the selectivity profile of this compound against various kinases based on available research findings.

Kinase TargetThis compound Activity LevelSupporting Findings/Citations
EGFRNo significant inhibitionNo effect on phosphorylation up to 100 μM. selleckchem.comselleck.co.jpmedchemexpress.com
IGF-1RLittle activityReported to have minimal inhibitory effect. selleckchem.comselleck.co.jp
MetLittle activityReported to have minimal inhibitory effect. selleckchem.comselleck.co.jp
SrcLittle activityReported to have minimal inhibitory effect. selleckchem.comselleck.co.jp
LckLittle activityReported to have minimal inhibitory effect. selleckchem.comselleck.co.jp
Zap70Little activityReported to have minimal inhibitory effect. selleckchem.comselleck.co.jp
AblLittle activityReported to have minimal inhibitory effect. selleckchem.comselleck.co.jp
CDK2Little activityReported to have minimal inhibitory effect. selleckchem.comselleck.co.jp
AURKAIdentified as an (off-)targetConfirmed as a target in chemical proteomic studies. ebi.ac.uknih.gov
FLT4 (VEGFR3)Identified as an (off-)targetConfirmed as a target in chemical proteomic studies. ebi.ac.uknih.gov
RETIdentified as a targetIdentified as a target in proteomic studies and reported to be suppressed by this compound. targetmol.comebi.ac.uknih.gov
IKBKEIdentified as an (off-)targetConfirmed as a target in chemical proteomic studies. ebi.ac.uknih.gov

Downstream Signaling Pathway Modulation

The therapeutic and biological effects of kinase inhibitors are mediated through the modulation of downstream signaling pathways. By inhibiting its primary receptor tyrosine kinase targets, this compound influences several key intracellular signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade downstream of many receptor tyrosine kinases, including PDGFR and c-kit. medchemexpress.com This pathway plays a central role in transmitting signals from the cell surface to the nucleus to regulate gene expression involved in cell proliferation and differentiation. oncotarget.com

This compound has been demonstrated to modulate this pathway effectively. In human myeloid leukemia MO7E cells, which express the stem cell factor (SCF) receptor c-kit, this compound treatment was shown to inhibit the tyrosine autophosphorylation of c-kit. medchemexpress.com This upstream inhibition led to a direct downstream consequence: the suppression of ERK1/2 phosphorylation. medchemexpress.com Since ERK1/2 are central kinases in the MAPK pathway, their reduced phosphorylation indicates a significant dampening of this entire signaling cascade. This demonstrates that this compound's mechanism involves the attenuation of MAPK/ERK signaling secondary to the inhibition of its upstream receptor targets.

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another fundamental cascade that regulates cell survival, growth, and metabolism. oup.comaacrjournals.org This pathway is activated by numerous receptor tyrosine kinases, including VEGFR and PDGFR, which are primary targets of this compound. cancer.gov Upon ligand binding, these receptors activate PI3K, which in turn phosphorylates and activates AKT, a key signaling node.

By binding to and inhibiting the autophosphorylation of VEGFR and PDGFR, this compound blocks the initial signal required for PI3K/AKT pathway activation. cancer.gov The inhibition of VEGFR2, for instance, prevents the phosphorylation of PIK3R1, the regulatory subunit of PI3K, thereby disrupting the AKT1 signaling pathway. This upstream blockade is a key mechanism by which this compound exerts its anti-angiogenic and anti-proliferative effects, as the PI3K/AKT pathway is instrumental in promoting endothelial cell survival and proliferation. aacrjournals.org

The Signal Transducer and Activator of Transcription 3 (STAT-3) is a transcription factor that plays a crucial role in cell proliferation, survival, and angiogenesis. STAT-3 can be activated through phosphorylation by various kinases, including Janus kinases (JAKs) and non-receptor tyrosine kinases like Src.

Despite the importance of the STAT-3 pathway in processes targeted by this compound, direct inhibition of this pathway does not appear to be a primary mechanism of the drug. Studies have explicitly shown that this compound (SU6668) does not inhibit the phosphorylation of STAT3. This finding is consistent with this compound's selectivity profile, which shows little activity against Src, a known upstream activator of STAT3. selleckchem.com While STAT3 is a downstream mediator of signals from receptors like PDGFR, the available evidence indicates that this compound's mode of action does not involve the direct suppression of STAT3 phosphorylation.

Preclinical Research and Efficacy Studies of Orantinib

In Vitro Cellular Assays and Models

In vitro studies have been instrumental in elucidating the cellular mechanisms by which Orantinib exerts its effects, particularly on endothelial and tumor cells. These assays provide insights into its impact on cell proliferation, survival, and the formation of new blood vessels.

Inhibition of Endothelial Cell Proliferation and Mitogenesis (VEGF-driven and FGF-driven)

This compound has been shown to inhibit the proliferation and mitogenesis of human umbilical vein endothelial cells (HUVECs). Specifically, it inhibits VEGF-driven and FGF-driven mitogenesis of HUVECs with mean IC50 values of 0.34 μM and 9.6 μM, respectively. medchemexpress.com This inhibitory activity is linked to its ability to block tyrosine phosphorylation of KDR (VEGFR-2) in VEGF-stimulated HUVECs and inhibit acidic FGF-induced phosphorylation of FGFR1 substrate 2 at higher concentrations (≥10 μM). medchemexpress.com

Induction of Apoptosis in Endothelial and Tumor Cells

Studies have indicated that this compound can induce apoptosis in both endothelial and tumor cells. abmole.comresearchgate.netnih.gov In human myeloid leukemia MO7E cells, this compound has been shown to induce apoptosis. abmole.commedchemexpress.com Preclinical data also suggest that this compound may prevent tumor endothelial cell survival directly by affecting endothelial cell survival mechanisms, potentially through the induction of apoptosis. nih.gov

Effects on Tumor Cell Lines (e.g., A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5, HT29, A431, PC-3, NCI-H460, MO7E, HepG2, PANC1)

This compound has demonstrated inhibitory effects on the proliferation and/or survival of a broad spectrum of tumor cell lines. It inhibits SCF-induced proliferation of MO7E cells with an IC50 of 0.29 μM. abmole.commedchemexpress.com While specific detailed data for all listed cell lines (A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5, HT29, A431, PC-3, NCI-H460, HepG2, PANC1) were not uniformly available across the search results with detailed quantitative data for each, the compound has been tested against many of these in the context of xenograft models or general descriptions of its activity. abmole.commedchemexpress.comselleckchem.comlidebiotech.com For instance, this compound causes tumor growth inhibition in xenograft models derived from cell lines such as A375, Colo205, H460, Calu-6, C6, SF763T, and SKOV3TP5. medchemexpress.comselleckchem.com In a tumor model of HT29 human colon carcinoma, this compound treatment led to decreased average vessel permeability and fractional plasma volume. abmole.comselleckchem.com

Quantitative Angiogenesis Assessment in Matrigel Assays

In vitro angiogenesis can be quantitatively assessed using assays where endothelial cells are cultured on a basement membrane-like substrate, such as Matrigel, leading to the formation of capillary-like structures. ibidi.comibidi.comsigmaaldrich.com While the search results confirm the use of Matrigel assays for assessing angiogenesis and the anti-angiogenic activity of compounds ibidi.comibidi.comsigmaaldrich.comamquar.com, specific quantitative data for this compound's effect in Matrigel assays was not explicitly detailed in the provided snippets. However, its classification as an antiangiogenic agent and its inhibition of VEGF- and FGF-driven processes in HUVECs (which form tubes in Matrigel assays) strongly suggest its activity in this type of assay. abmole.commedchemexpress.com

In Vivo Xenograft Models and Tumor Growth Inhibition

In vivo studies using xenograft models have been crucial in evaluating this compound's efficacy in a more complex biological setting, assessing its ability to inhibit tumor growth and suppress angiogenesis.

Inhibition of Tumor Growth Across Various Tumor Types (e.g., glioma, melanoma, lung, colon, ovarian, epidermoid tumor xenografts)

This compound has demonstrated the ability to inhibit the growth of various tumor types in xenograft models in athymic mice. abmole.commedchemexpress.comresearchgate.netselleckchem.cominvivochem.cn This includes inhibiting the growth of glioma, melanoma, lung, colon, ovarian, and epidermoid tumor xenografts. researchgate.netinvivochem.cn Specifically, studies have shown tumor growth inhibition against xenograft models derived from cell lines such as A375 (melanoma), Colo205 (colon), H460 (lung), Calu-6 (lung), C6 (glioma), SF763T (glioma), and SKOV3TP5 (ovarian). medchemexpress.comselleckchem.com this compound has also been shown to suppress tumor angiogenesis in C6 glioma xenografts. medchemexpress.comselleckchem.com In a colon cancer liver metastases model, this compound (referred to as SU6668) increased median survival and led to a progressive increase in tumor cell and endothelial cell apoptosis, along with decreased pericyte vessel coverage and tumor vascularity. nih.gov

Here is a summary of some of the in vitro and in vivo findings:

Study TypeModel/Cell LineKey Finding
In VitroHUVECs (VEGF-driven mitogenesis)Inhibition of proliferation (IC50 = 0.34 μM) medchemexpress.com
In VitroHUVECs (FGF-driven mitogenesis)Inhibition of proliferation (IC50 = 9.6 μM) medchemexpress.com
In VitroMO7E cells (SCF-induced proliferation)Inhibition of proliferation (IC50 = 0.29 μM) abmole.commedchemexpress.com
In VitroEndothelial and Tumor CellsInduction of apoptosis abmole.comresearchgate.netnih.gov
In VivoGlioma xenografts (C6, SF763T)Inhibition of tumor growth; suppression of tumor angiogenesis medchemexpress.comresearchgate.netselleckchem.cominvivochem.cn
In VivoMelanoma xenografts (A375)Inhibition of tumor growth medchemexpress.comresearchgate.netselleckchem.com
In VivoLung xenografts (H460, Calu-6)Inhibition of tumor growth medchemexpress.comresearchgate.netselleckchem.com
In VivoColon xenografts (Colo205, HT29)Inhibition of tumor growth; decreased vessel permeability and fractional plasma volume in HT29 model abmole.commedchemexpress.comresearchgate.netselleckchem.com
In VivoOvarian xenografts (SKOV3TP5)Inhibition of tumor growth medchemexpress.comresearchgate.netselleckchem.com
In VivoEpidermoid tumor xenograftsInhibition of tumor growth researchgate.netinvivochem.cn
In VivoColon cancer liver metastases (murine model)Increased median survival; increased tumor and endothelial cell apoptosis; decreased vascularity nih.gov

Suppression of Tumor Angiogenesis and Vascularization

Preclinical studies have indicated that this compound can suppress tumor angiogenesis and vascularization in various tumor models. This compound (75 mg/kg) has been shown to inhibit tumor angiogenesis in C6 glioma xenografts medchemexpress.comselleckchem.comselleckchem.com. It suppresses tumor growth and blocks angiogenesis in tumors, leading to the induction of apoptosis in tumor vasculature and regression of established tumors abmole.com. In xenograft models in athymic mice, this compound (75-200 mg/kg) induced tumor growth inhibition across a broad range of tumor types, including A375, Colo205, H460, Calu-6, C6, SF763T, and SKOV3TP5 cells medchemexpress.comselleckchem.comselleckchem.com. In mice bearing colon cancer liver metastases, this compound (SU6668) significantly decreased tumor vascularity nih.gov.

Effects on Tumor Endothelial Cell Survival and Pericyte Coverage

This compound has demonstrated effects on tumor endothelial cell survival and pericyte coverage, key components of tumor vasculature. This compound inhibits VEGF-driven and FGF-driven mitogenesis of HUVECs with mean IC50 values of 0.34 μM and 9.6 μM, respectively medchemexpress.comselleckchem.com. Studies using SU6668, a synonym for this compound, in mice bearing colon cancer liver metastases showed a progressive increase in tumor cell and endothelial cell apoptosis over time nih.gov. Furthermore, pericyte vessel coverage was significantly decreased in mice treated with SU6668 nih.gov. Pericytes are known to provide important survival cues to the endothelium thno.orgnih.gov. Inhibition of PDGFRβ kinase activity, a target of this compound, has been shown to lead to a significant decrease in pericyte coverage and a significant increase in endothelial cell apoptosis thno.org. This suggests that this compound may prevent tumor endothelial cell survival both directly through targeting factors like VEGF and indirectly by affecting pericyte coverage nih.gov.

Impact on Tumor Vessel Permeability and Fractional Plasma Volume

Studies have investigated this compound's impact on tumor vessel permeability and fractional plasma volume. In a tumor model of HT29 human colon carcinoma, this compound (200 mg/kg) decreased the average vessel permeability and average fractional plasma volume in both the tumor rim and core medchemexpress.comselleckchem.comselleckchem.comabmole.cominvivochem.cn. Dynamic contrast-enhanced magnetic resonance imaging in an HT-29 colon carcinoma model treated with SU6668 revealed significant increases in transendothelial permeability (Kps) and fractional plasma volume (fPV) at the tumor periphery compared to control tumors nih.gov.

Here is a summary of the impact on vessel permeability and fractional plasma volume in HT29 human colon carcinoma:

ParameterLocationEffect of this compound (200 mg/kg)Source
Average Vessel PermeabilityTumor rim and coreDecreased medchemexpress.comselleckchem.comselleckchem.comabmole.cominvivochem.cn
Average Fractional Plasma VolumeTumor rim and coreDecreased medchemexpress.comselleckchem.comselleckchem.comabmole.cominvivochem.cn

Enhancement of Abnormal Stromal Development at Carcinoma Periphery

This compound has been observed to enhance abnormal stromal development at the periphery of carcinomas medchemexpress.comselleckchem.comselleckchem.com. In an HT-29 colon carcinoma model, treatment with SU6668 induced major changes at the tumor periphery nih.gov. Histology revealed that the rim of viable neoplastic cells observed in untreated tumors was reduced in treated tumors and replaced by loose connective tissue characterized by numerous vessels nih.gov. This peripheral abnormal development of cancer-associated stroma was indicative of an adaptive response to the anti-angiogenic treatment nih.gov.

Augmentation of Chemotherapeutic Infusion Effects in Tumor Models

Preclinical evidence suggests that this compound can augment the effect of chemotherapeutic infusion in tumor models. In a rabbit VX2 liver tumor model, this compound (TSU-68; 200 mg/kg) augmented the effect of chemotherapeutic infusion medchemexpress.comselleckchem.comselleckchem.comnordicbiosite.com. In this model, oral administration of TSU-68 augmented the effect of chemotherapeutic infusion nih.gov. Pathologic examination showed that the mean maximum thickness of viable tumor in the treated group was significantly smaller than that in the control group (0.74 mm vs. 3.39 mm; P = 0.02) nih.gov.

Here is a comparison of viable tumor thickness in the rabbit VX2 liver tumor model:

GroupMean Maximum Thickness of Viable Tumor (mm)P-valueSource
Control3.390.02 nih.gov
This compound Treated0.740.02 nih.gov

According to the Response Evaluation Criteria in Solid Tumors (RECIST) on CT scans in the rabbit VX2 liver tumor model, stable disease was observed in 9 (56%) rabbits and progressive disease in 7 (44%) in the control group. In the this compound-treated group, partial response was observed in 1 (6%) rabbit and stable disease in 15 (94%) nih.gov.

Clinical Development and Research of Orantinib

Clinical Trial Phases and Indications

The clinical development of Orantinib has encompassed Phase I, II, and III trials, exploring its efficacy in several malignancies. nih.gov Indications under investigation have included non-small cell lung cancer, breast cancer, and hepatocellular carcinoma, among others. patsnap.comncats.iodrugbank.com

Phase I Studies (e.g., Non-Small Cell Lung Cancer)

Early-phase clinical trials were designed to assess the safety and preliminary efficacy of this compound. Phase I studies successfully established a manageable safety profile for the compound, allowing for its progression into later-stage trials for various cancers, including non-small cell lung cancer. aip.orgglpbio.com

Phase II Studies (e.g., Breast Cancer)

Following promising signals from Phase I trials, this compound advanced to Phase II studies to further evaluate its therapeutic potential in specific patient populations. One such area of investigation was its use in patients with breast cancer. ncats.ioe-crt.org These trials provided additional data on the compound's activity and helped to inform the design of subsequent large-scale studies. patsnap.com

Phase III Studies (e.g., Hepatocellular Carcinoma)

The most prominent Phase III investigation of this compound was in the context of unresectable hepatocellular carcinoma (HCC), the most common type of primary liver cancer. patsnap.comncats.ionih.gov This pivotal trial, known as the ORIENTAL study, was a large, multicenter effort to determine the efficacy of this compound when combined with a standard treatment. taiho.co.jp

The ORIENTAL (this compound Investigation on TACE combination trial) study was a randomized, double-blind, placebo-controlled, multicenter Phase III trial. nih.govclinicaltrials.govcenterwatch.com The study was conducted across 75 sites in Japan, South Korea, and Taiwan. nih.govresearchgate.net It enrolled patients with unresectable hepatocellular carcinoma who had not experienced extra-hepatic tumor spread and had a Child-Pugh score of 6 or less. nih.govresearchgate.net

Patients were randomly assigned on a 1:1 basis to receive either this compound or a placebo. clinicaltrials.govcenterwatch.commedpath.com This was administered in combination with conventional transcatheter arterial chemoembolization (cTACE), a standard locoregional therapy for HCC. nih.govresearchgate.net The randomization process was stratified by several factors, including geographical region, Child-Pugh score (5 versus 6), alpha-fetoprotein concentrations, and the size of the largest tumor lesion. nih.govresearchgate.net Both patients and investigators were blinded to the treatment allocation to prevent bias. nih.gov

EndpointDefinition
Primary: Overall Survival (OS)Time from randomization to death from any cause
Secondary: Time to Progression (TTP)Time from randomization to objective tumor progression
Secondary: Time to TACE Failure (TTTF)Time to the first occurrence of events indicating TACE is no longer effective or feasible
EndpointThis compound Arm (Median)Placebo Arm (Median)p-value
Overall Survival (OS)32.5 months33.0 months0.906
Time to Progression (TTP)4.7 months3.1 months0.011
Time to TACE Failure (TTTF)25.3 months18.2 months0.160
Rationale for Combination with Transcatheter Arterial Chemoembolization (TACE)

This compound, an oral multi-kinase inhibitor, was investigated in combination with transcatheter arterial chemoembolization (TACE) for the treatment of unresectable hepatocellular carcinoma (HCC). researchgate.netnih.gov The rationale for this combination therapy stems from the distinct but potentially synergistic mechanisms of action of each treatment modality.

TACE is a locoregional therapy that delivers a high concentration of chemotherapeutic agents directly to the tumor while simultaneously embolizing the tumor-feeding arteries. mdpi.com This dual action aims to induce tumor necrosis. mdpi.com However, the hypoxia induced by TACE can paradoxically stimulate angiogenesis, the formation of new blood vessels, which is a key factor in tumor growth and metastasis. This is primarily mediated by factors such as vascular endothelial growth factor (VEGF).

This compound, as a multi-kinase inhibitor, targets several pathways involved in tumor growth and angiogenesis, including the VEGF receptor. nih.gov The theoretical basis for combining this compound with TACE is that this compound's anti-angiogenic properties could counteract the pro-angiogenic effects triggered by TACE-induced hypoxia. frontiersin.orgoup.com By inhibiting the signaling pathways responsible for new blood vessel formation, this compound was expected to enhance the efficacy of TACE, potentially leading to improved tumor control and patient survival. nih.govoup.com This combination strategy aimed to create a more comprehensive and durable anti-tumor effect than either therapy could achieve alone. nih.gov

Efficacy EndpointThis compound + TACEPlacebo + TACEp-valueSource
Overall Survival (OS) - Full Study Population 31.1 months32.3 months0.435 researchgate.net
Overall Survival (OS) - Japanese Subgroup 32.5 months33.0 months0.906 nih.govosti.gov
Time to Progression (TTP) - Japanese Subgroup 4.7 months3.1 months0.011 nih.govosti.gov
Time to TACE Failure (TTTF) - Japanese Subgroup 25.3 months18.2 months0.160 nih.govosti.gov
Overall Survival (OS) - BCLC-B Japanese Subgroup 33.7 months30.1 months0.260 nih.gov
Time to TACE Failure (TTTF) - BCLC-B Japanese Subgroup 25.3 months14.0 months0.125 nih.gov
Termination of Specific Clinical Trials

The pivotal phase 3 ORIENTAL trial (NCT01465464) investigating this compound in combination with TACE for unresectable hepatocellular carcinoma was terminated early. researchgate.netnih.gov The decision to halt the trial, which had enrolled 889 patients across Japan, South Korea, and Taiwan, was made in July 2014. taiho.co.jp

The results indicated that the combination of this compound with TACE did not offer a survival benefit over TACE plus placebo. researchgate.netnih.gov Consequently, Taiho Pharmaceutical, the sponsor of the trial, decided to terminate the study and informed the relevant regulatory authorities and principal investigators. taiho.co.jp The failure of the ORIENTAL trial was part of a broader trend in that era where several trials combining other molecular targeted agents with TACE also failed to demonstrate a significant survival advantage. nih.gov

Trial IdentifierPhaseStatusReason for TerminationSource
ORIENTAL (NCT01465464) Phase 3TerminatedFutility / Lack of Efficacy researchgate.nettaiho.co.jptandfonline.com

Mechanisms of Resistance and Strategies to Overcome Them

Identification of Resistance Mechanisms to Anti-Angiogenic Therapies

Resistance to anti-angiogenic therapies can arise through various mechanisms that allow tumors to maintain or restore their blood supply and continue growing despite treatment. mdpi.comresearchgate.netnih.govfrontiersin.orgmdpi.com

Upregulation and Compensatory Mechanisms of Other Growth Factors (e.g., bFGF)

One prominent mechanism of resistance involves the upregulation and compensatory activity of other growth factors, with basic fibroblast growth factor (bFGF) being a key player. mdpi.comnih.govresearchgate.netnih.gov Inhibition of the VEGF pathway can lead to increased expression of bFGF, which can then promote angiogenesis through alternative signaling pathways, thereby circumventing the effects of VEGF-targeted therapies. mdpi.comnih.govresearchgate.netnih.gov This compensatory upregulation of bFGF is often linked to the induction of tumor hypoxia following anti-angiogenic treatment. mdpi.commdpi.com Hypoxia-inducible factors (HIFs), such as HIF-1α, are elevated under low oxygen conditions and can lead to increased bFGF expression. mdpi.commdpi.comaacrjournals.org Besides bFGF, other growth factors like PDGF and HGF have also been implicated in compensatory angiogenesis and resistance to anti-VEGF therapy. frontiersin.orgmdpi.com

Robustness of Cellular Response Loops

The inherent robustness of cellular response loops contributes to resistance when only a single angiogenic pathway is targeted. researchgate.netnih.gov Tumors can activate alternative or redundant signaling pathways to maintain proliferation and survival. nih.govnih.govfrontiersin.org These bypass tracks can compensate for the inhibited pathway, allowing cancer cells to evade the effects of targeted therapy. nih.govfrontiersin.org For example, activation of the PI3K/AKT, MAPK/ERK, or HGF/c-MET pathways has been observed as mechanisms of resistance to anti-angiogenic agents. frontiersin.orgnih.gov

STAT-3 Mediated Resistance

The signal transducer and activator of transcription 3 (STAT3) pathway is also implicated in mediating resistance to anti-angiogenic therapies. researchgate.netaacrjournals.orgasco.orgoncotarget.commdpi.com Over-activation of STAT3 is expected to significantly impact treatment failure and resistance to VEGFR-2 inhibitors. researchgate.net STAT3 can be activated downstream of various receptor tyrosine kinases, including EGFR and cytokine receptors, and plays a role in cell survival, proliferation, and immune modulation within the tumor microenvironment. aacrjournals.orgoncotarget.commdpi.comoncotarget.com Hypoxia induced by anti-angiogenic therapy can contribute to STAT3 activation. oncotarget.com STAT3 can regulate HIF-1α and VEGF expression, further promoting angiogenesis and resistance. aacrjournals.orgoncotarget.com

Strategies for Overcoming Orantinib Resistance

Given that this compound targets VEGFR2, FGFR, and PDGFR-β, resistance mechanisms specifically relevant to this compound would likely involve compensatory activation of pathways not fully inhibited by this compound or downstream signaling adaptations. Strategies to overcome this compound resistance focus on addressing these mechanisms. mdpi.comnih.govfrontiersin.orgmdpi.comoaepublish.com

Development of Novel this compound Derivatives or Next-Generation Inhibitors

Another strategy involves the development of novel this compound derivatives or next-generation inhibitors designed to overcome existing resistance mechanisms. nih.govnih.gov This can involve creating compounds with increased potency against the primary targets, activity against mutated forms of the targets, or broader activity against multiple relevant pathways involved in resistance. nih.gov Research into new compounds, including isatin-grafted phenyl-1,2,3-triazole derivatives, has explored dual inhibition of VEGFR-2 and STAT-3 as a strategy to combat resistance. researchgate.net The development of more potent "next generation" inhibitors is a general strategy to overcome acquired resistance mediated by target modification or compensatory loops. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (TSU-68, SU6668)124067
bFGF (FGF2)2079
STAT36859
VEGFR2 (KDR)5944
FGFR12260
PDGFR-β (PDGFRB)5634
VEGF (VEGFA)7422
PDGF5147
HGF9359
HIF-1α (HIF1A)31095
c-MET (MET)3137
AZD148011878551
Bevacizumab5311497
Cediranib11577913
Sorafenib216267
Sunitinib644210
Imatinib5291
Lenvatinib24873457
Atezolizumab124011619

Data Tables

Based on the search results, specific quantitative data suitable for interactive data tables within the defined scope (mechanisms of resistance and strategies to overcome them) is limited. However, some results mention changes in protein expression or tumor volume in the context of resistance studies. If more detailed numerical data were available (e.g., fold change in bFGF expression upon treatment, percentage of p-STAT3 expressing cells), interactive tables could be generated.

For example, if a study provided data on the percentage of p-STAT3 expressing cells in control vs. treated groups, a table like this could be presented:

Treatment GroupMean % p-STAT3 Expressing CellsStandard Deviation
Control[Numerical Value][Numerical Value]
Anti-angiogenic Therapy[Numerical Value][Numerical Value]

Similarly, if data on tumor volume reduction with different treatment strategies were available, a table could be created:

Treatment StrategyTumor Volume Reduction (%)
This compound Alone[Numerical Value]
This compound + Inhibitor X[Numerical Value]

Since the provided search results offer more qualitative descriptions of these changes within the text rather than structured numerical data points across multiple conditions or time points, generating interactive tables with detailed, extractable data is not feasible based solely on the current output. The text describes trends and observations (e.g., "increase in intratumoral p-STAT3- expression" asco.org, "reduced tumor volume by 80% compared to untreated controls" asco.org), which have been incorporated into the narrative.

Translational Research and Future Directions

Biomarker Identification and Patient Stratification

Identifying biomarkers is crucial for personalizing cancer treatment and improving outcomes with targeted therapies like Orantinib. Research in this area aims to pinpoint biological indicators that can predict how a patient will respond to this compound and to define specific patient subgroups most likely to benefit from treatment.

Predictive and Prognostic Biomarkers for this compound Response

While specific predictive and prognostic biomarkers for this compound response are still under investigation, research into other targeted therapies, particularly multi-kinase inhibitors and anti-angiogenic agents, provides a framework for this effort. For instance, studies in metastatic renal cell carcinoma have associated elevated CRP and MET mutations with improved response to anti-VEGFR therapy, and PBRM-1 mutations and lack of BAP1 mutations with improved response to anti-VEGF therapy. oaepublish.com Mutations in the mTOR pathway (TSC1, TSC2, MTOR) and expression of PTEN have been linked to improved response to mTOR inhibitors. oaepublish.com Given that this compound is a multi-kinase inhibitor with activity against targets like VEGFR, PDGFR, and FGFR, similar types of biomarkers related to angiogenesis pathways and associated signaling cascades are of interest. cancerindex.orgacs.orgnih.gov PDGFRB has been identified as a potential prognostic biomarker in papillary thyroid carcinoma, and this compound was among the compounds identified in this context. dntb.gov.ua

Genetic and Other Features for Patient Subgroup Identification

Patient stratification based on genetic features or the immune environment is a strategy employed to deliver more precise treatments in cancer. frontiersin.org In the Phase 3 ORIENTAL trial of this compound in patients with unresectable hepatocellular carcinoma (HCC), patient randomization was stratified by factors including region, Child-Pugh score (a measure of liver function), alpha fetoprotein concentrations, and the size of the largest lesion. researchgate.netnih.gov These factors represent features used to define patient subgroups in clinical trials evaluating this compound. Research into other cancers, such as urothelial carcinoma, highlights the potential of biomarkers like FGFR mutations, EGFR expression or mutation, and HER2 expression for identifying patient subgroups who may benefit from targeted therapy. mdpi.comnih.gov Intrinsic genetic and transcriptomic patterns are also being explored to define tumor immune subtypes associated with different prognoses and potential responses to therapy. frontiersin.org

Novel Therapeutic Applications Beyond Current Indications

Beyond its investigation in hepatocellular carcinoma, this compound has been explored in clinical trials for a range of other cancer types, indicating potential novel therapeutic applications. These include studies in Lung Cancer, Breast Cancer, Kidney Cancer, Gastric Cancer, and Prostate Cancer. drugbank.com this compound (TSU-68) has also been tested in advanced HER2-expressing metastatic gastroesophageal adenocarcinoma. asco.org Pre-clinical or early research may also investigate its potential in conditions involving angiogenesis, such as corneal neovascularization. patsnap.com These investigations highlight the potential for this compound's application in a broader spectrum of diseases, leveraging its multi-kinase inhibitory properties.

Advanced Research Methodologies and Techniques

Advanced research methodologies, particularly those based on mass spectrometry, are instrumental in understanding the complex interactions of kinase inhibitors like this compound within a biological system.

Chemical Proteomics for Kinase Inhibitor Selectivity Profiling

Chemical proteomics is a powerful approach used to evaluate the selectivity profiles of kinase inhibitors in an unbiased and comprehensive manner. nih.gov This technique combines affinity capture of small molecule targets from cell or tissue extracts with protein identification by mass spectrometry. acs.orgnih.gov Unlike in vitro testing against recombinant enzymes, chemical proteomics allows profiling against endogenously expressed, full-length proteins in their physiological environment. acs.org Studies utilizing chemical proteomics, such as those employing Kinobeads technology, have been used to evaluate the selectivity profiles of kinase inhibitors including this compound. cancerindex.orgacs.orgnih.govcipsm.de This method can enrich over 300 kinases from cell lysates, and competition with a free inhibitor leads to a dose-dependent decrease in kinase binding. tum.de This approach has facilitated the identification of the target spectrum of this compound, confirming previously identified targets and revealing potential off-targets. cancerindex.orgnih.gov

Quantitative Mass Spectrometry for Target and Mechanism Elucidation

Quantitative mass spectrometry plays a critical role in chemical proteomics and in elucidating the targets and mechanisms of action of drugs like this compound. acs.orgdntb.gov.uainotiv.com Techniques such as SILAC-based chemical proteomics allow for the determination of target-specific affinities based on quantitative MS data. acs.org Quantitative mass spectrometry can provide an unbiased view of kinase inhibitor selectivity and modes of action in a biological context. acs.org While chemical proteomics interrogates target specificity and affinity in cellular extracts, proteome-wide phosphorylation analyses upon kinase inhibitor treatment can identify signal transduction pathway and network regulation. acs.org Targeted mass spectrometry can be used for quantitative protein analysis of drug targets and other key proteins, providing a precise measure of efficacy and allowing for the quantification of protein level changes resulting from drug action. inotiv.com These methods provide critical information for understanding how a drug exerts its effects and can help to define the cellular mechanisms of action. cancerindex.orgnih.govmdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound135405346
Dovitinib11561077
SU66685481007
SB2035805280372
Imatinib5291
Lenvatinib10050181
Sorafenib216239
Cisplatin27678
Osimertinib10051324
Trastuzumab21662770
Lapatinib10051689
Palbociclib24873474
Carboplatin30310

Interactive Data Table (Example based on search result cancerindex.orgnih.gov - Kinase Targets Identified by Chemical Proteomics)

While specific quantitative data tables for this compound's selectivity profile across a wide range of kinases were not directly available in the snippets, the research indicates that chemical proteomics experiments have identified a target spectrum for this compound. The following table represents the types of kinases identified in such studies involving this compound and Dovitinib, based on the provided search results.

KinaseRelevance to this compound/Dovitinib Profiling
FGFR family (all members)Enriched by probe used to evaluate this compound/Dovitinib selectivity. cancerindex.orgnih.gov
KDR (VEGFR2)Identified as a target. cancerindex.orgnih.gov
FLT4 (VEGFR3)Identified as a target. cancerindex.orgnih.gov
RETIdentified as a target. cancerindex.orgnih.gov
AURKAIdentified as a previously known (off-)target. cancerindex.orgnih.gov
IKBKEIdentified as a previously known (off-)target. cancerindex.orgnih.gov
PDGFRβIdentified as a previously known (off-)target. cancerindex.orgnih.gov

Artificial Intelligence and Machine Learning in Drug Repurposing and Target Identification

AI and ML tools are considered promising for screening compounds, predicting new drug-target combinations, and assessing potential outcomes, which can ultimately speed up the selection of existing targets and drugs for new applications scienceopen.com. While AI has historically focused on diagnosis in medicine, its application is expanding to improve outcomes nih.gov. AI algorithms and ML models can be used to classify patients and aid in determining eligibility or stratification in clinical trials, allowing for the targeting of interventions to specific patient groups for improved and personalized treatment nih.gov. AI can also assist with the optimization of clinical trial designs, including patient recruitment and monitoring mdpi.com.

Challenges and Opportunities in this compound Research and Development

The field of pharmaceutical research and development (R&D), including the development of compounds like this compound, faces various challenges and presents numerous opportunities proventainternational.com. Identifying the right molecular targets for potential drugs is essential at the outset of R&D, a step that involves thorough research and understanding of disease mechanisms and often presents challenges due to the intricate nature of biological pathways proventainternational.com. The quest for a viable drug candidate among numerous compounds is often associated with challenges such as low success rates and high costs proventainternational.com.

Clinical trials, a cornerstone of drug development, also come with their own set of challenges, including recruiting suitable participants, maintaining trial integrity, and managing unexpected outcomes proventainternational.com. Rising costs of clinical trials, complex protocol designs, and difficult patient recruitment have been identified as significant challenges facing drug developers ppd.com. Patient recruitment, in particular, can be challenging due to competition with other trials and difficulties in identifying the right patients, especially for rare diseases or when diversity requirements are in place ppd.com. The increasing complexity of clinical trials is also driven by factors such as enrolling hard-to-find patient populations and complying with complex regulatory requirements ppd.com.

Q & A

Q. What are the primary molecular targets of Orantinib, and how do they influence experimental design in oncology research?

this compound is a multi-targeted tyrosine kinase inhibitor with potent activity against VEGFR2, PDGFRβ, and FGFR1, as demonstrated by its inhibition of autophosphorylation (Ki = 8 nM for PDGFRβ) . Researchers should prioritize assays evaluating these targets in endothelial and tumor cell lines to assess anti-angiogenic and anti-proliferative effects. Experimental designs must include dose-response studies using IC50 values (e.g., 0.03–10 μM for VEGF-stimulated HUVECs) and validate selectivity via counter-screens against non-target kinases (e.g., EGFR, IGF-1R) to avoid off-target confounding .

Q. How should researchers determine optimal dosing regimens for this compound in preclinical models?

Preclinical dosing should account for pharmacokinetic parameters such as oral bioavailability and plasma half-life. Studies in xenograft models typically use 50–100 mg/kg/day orally, with efficacy assessed via tumor volume regression and immunohistochemical analysis of microvessel density (MVD) . Parallel monitoring of toxicity (e.g., weight loss, organ histopathology) is critical to establish a therapeutic window.

Q. What in vitro and in vivo models are most relevant for studying this compound’s anti-angiogenic effects?

In vitro:

  • HUVEC migration/proliferation assays under VEGF stimulation.
  • PDGFRβ-overexpressing NIH-3T3 cells to assess PDGF pathway inhibition. In vivo:
  • Subcutaneous xenografts (e.g., colorectal or hepatocellular carcinoma) with high PDGFRβ/FGFR1 expression.
  • Matrigel plug assays to quantify neovascularization .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between preclinical and clinical efficacy data for this compound?

Contradictions often arise from differences in tumor microenvironment complexity or patient stratification. For example, Phase II trials in hepatocellular carcinoma showed limited monotherapy efficacy despite strong preclinical data . To address this:

  • Conduct co-clinical trials using patient-derived xenografts (PDX) mirroring clinical populations.
  • Integrate pharmacodynamic biomarkers (e.g., plasma VEGF levels, tumor phospho-PDGFRβ levels) to verify target engagement .
  • Apply principal contradiction analysis to identify dominant factors (e.g., compensatory signaling via non-target kinases) influencing outcomes .

Q. What methodological strategies optimize this compound’s combination with other therapies (e.g., chemotherapy, immunotherapy)?

Synergy studies require factorial experimental designs to evaluate additive vs. antagonistic effects:

  • Isobologram analysis quantifies drug interactions.
  • Prioritize combinations targeting non-overlapping pathways (e.g., this compound + immune checkpoint inhibitors to block angiogenesis and PD-1/PD-L1).
  • Use time-staggered dosing in vivo to mitigate toxicity (e.g., this compound administered after chemotherapy to reduce myelosuppression) .

Q. How can researchers address variability in this compound’s pharmacokinetic (PK) profiles across preclinical species and humans?

  • Perform allometric scaling using preclinical PK data (e.g., clearance, volume of distribution) to predict human parameters.
  • Validate predictions via physiologically based pharmacokinetic (PBPK) modeling , incorporating species-specific cytochrome P450 metabolism data.
  • In clinical trials, use therapeutic drug monitoring (TDM) to adjust doses based on individual AUC (area under the curve) .

Q. What experimental frameworks are recommended for identifying biomarkers of this compound resistance?

  • Longitudinal multi-omics profiling : Compare baseline vs. post-treatment tumor samples using RNA-seq, phospho-proteomics, and exome sequencing to uncover adaptive mutations (e.g., FGFR1 gatekeeper mutations) or pathway reactivation.
  • Functional CRISPR screens to pinpoint genes modulating sensitivity (e.g., VEGFR2 regulators) .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting results in this compound’s inhibition of c-Kit in acute myeloid leukemia (AML)?

c-Kit inhibition data vary due to differential isoform expression (e.g., wild-type vs. mutant c-Kit D816V). To resolve this:

  • Use isoform-specific cellular models (e.g., Ba/F3 cells expressing D816V c-Kit).
  • Perform biochemical kinase assays with purified c-Kit variants to quantify this compound’s potency (e.g., IC50 shifts) .

Q. What statistical approaches are appropriate for evaluating this compound’s efficacy in heterogeneous tumor models?

  • Mixed-effects models account for intra-tumor variability (e.g., spatial differences in MVD).
  • Bayesian adaptive designs in clinical trials to dynamically allocate patients to optimal dose cohorts .

Data Reporting Standards

Q. How should researchers document this compound’s experimental data to ensure reproducibility?

Follow guidelines from the CONSORT statement for preclinical studies:

  • Report raw data (e.g., tumor measurements, kinase inhibition curves) in supplementary files.
  • Disclose batch-specific variability in drug formulation (e.g., solubility, purity).
  • Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orantinib
Reactant of Route 2
Orantinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.